Product packaging for 2-Cyclobutyl-1,3-benzothiazole(Cat. No.:CAS No. 1279123-46-4)

2-Cyclobutyl-1,3-benzothiazole

Cat. No.: B1456070
CAS No.: 1279123-46-4
M. Wt: 189.28 g/mol
InChI Key: SDVSGZYYDRMSJJ-UHFFFAOYSA-N
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Description

2-Cyclobutyl-1,3-benzothiazole is an organic compound with the molecular formula C11H13NS and belongs to the class of benzothiazoles . Benzothiazoles are privileged structures in medicinal chemistry, known as vital pharmacophores with a wide spectrum of promising biological activities . The benzothiazole core, a fusion of a benzene ring and a thiazole, is a subject of significant research interest . While the specific biological properties and mechanism of action of this compound require further investigation, various benzothiazole derivatives have been reported to exhibit antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular activities, among others . This makes the 2-cyclobutyl analog a valuable scaffold for the design and development of new bioactive compounds in pharmaceutical research. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NS B1456070 2-Cyclobutyl-1,3-benzothiazole CAS No. 1279123-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c1-2-7-10-9(6-1)12-11(13-10)8-4-3-5-8/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVSGZYYDRMSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclobutyl 1,3 Benzothiazole and Its Derivatives

Direct Synthetic Routes to the 2-Cyclobutyl-1,3-benzothiazole Core

The fundamental structure of this compound is typically assembled through classical heterocyclic chemistry techniques that construct the thiazole (B1198619) ring onto a benzene-derived precursor.

Condensation Reactions in this compound Synthesis

The most prevalent method for synthesizing the 2-substituted benzothiazole (B30560) scaffold is the condensation reaction between a 2-aminothiophenol (B119425) and a suitable carbonyl-containing compound. mdpi.com To produce this compound, this reaction involves the condensation of 2-aminothiophenol with cyclobutanecarboxylic acid or its more reactive derivatives, such as cyclobutanecarbonyl chloride. mdpi.com

The reaction is typically facilitated by a dehydrating agent or catalyst, such as polyphosphoric acid (PPA), which promotes the formation of the thiazole ring by eliminating water. mdpi.com A key step in a scalable synthesis of a complex derivative involved the condensation of an aryl aminothiol (B82208) (2-amino-5-bromobenzenethiol) with a cyclobutene-substituted acid chloride. This reaction was promoted by triethylamine (B128534) (Et3N) and pyridinium (B92312) p-toluenesulfonate to construct the benzothiazole heterocycle, which was later modified to yield the final cyclobutyl-benzothiazole structure. acs.org

General condensation reactions can be performed under various conditions, often involving heating the reactants in a suitable solvent. mdpi.com The choice of the cyclobutyl-containing reactant is crucial; acid chlorides are generally more reactive than the corresponding carboxylic acids and may allow for milder reaction conditions.

Ring-Closure Strategies for 1,3-Benzothiazole Formation with Cyclobutyl Moiety

The formation of the 1,3-benzothiazole ring is a critical ring-closure event. This process, often following the initial condensation, proceeds via an intramolecular cyclization. The general mechanism involves three main stages:

Formation of an intermediate imine thiophenol from the reaction of the amino group of 2-aminothiophenol with the carbonyl group of the cyclobutyl reactant.

Intramolecular cyclization of this intermediate to form a benzothiazolidine ring.

Aromatization of the benzothiazolidine, often through oxidation, to yield the stable this compound ring system.

In a documented multi-kilogram scale synthesis, the benzothiazole heterocycle was constructed via the condensation of 2-amino-5-bromobenzenethiol (B1270659) with cyclobutene-substituted acid chloride. acs.org This initial product, containing a cyclobutene (B1205218) ring, subsequently underwent further transformations, including oxidative cleavage and reduction, to afford the desired cis-substituted cyclobutyl-benzothiazole core. acs.org This highlights a strategy where the cyclobutyl moiety is finalized after the formation of the benzothiazole ring.

Advanced Catalytic Approaches in this compound Derivatization

Once the this compound core is formed, its functionalization is often achieved using advanced catalytic methods. These reactions allow for the precise introduction of various substituents onto the benzothiazole ring or the cyclobutyl group, which is essential for tuning the molecule's properties.

Copper-Catalyzed C-N Cross-Coupling Reactions for Benzothiazole Functionalization

Copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, enabling the attachment of nitrogen-containing groups to the benzothiazole core. A scalable process for a histamine-3 (H3) antagonist, which features a this compound backbone, relied on a key copper-catalyzed C-N cross-coupling reaction. acs.org

In this synthesis, a bromo-substituted cyclobutyl-benzothiazole intermediate was coupled with a pyridazinone heterocycle. acs.org The optimization of this reaction was critical for achieving a high-yield, scalable process. The final procedure involved reacting the bromo-benzothiazole derivative with the pyridazinone in the presence of a copper catalyst and a base. A solvent switch from pyridine (B92270) to toluene (B28343) was found to be crucial for minimizing product loss and facilitating isolation, ultimately providing the crystalline product in 84% yield with high purity and minimal residual copper. acs.org

Table 1: Optimized Copper-Catalyzed C-N Cross-Coupling Reaction

Reactants Catalyst Base Solvent Temperature Yield Purity
6-bromo-2-(cyclobutyl...)benzothiazole, Pyridazinone Copper K2CO3 Pyridine -> Toluene 130 °C 84% >98%

Data sourced from a scalable process development study. acs.org

Diastereoselective Reductive Amination in Cyclobutyl-Benzothiazole Synthesis

For derivatives where stereochemistry on the cyclobutyl ring is critical, diastereoselective reactions are employed. A highly diastereoselective reductive amination was a cornerstone in the synthesis of a cis-substituted cyclobutyl-benzothiazole derivative. acs.org This step was necessary to install a piperidine (B6355638) group onto the cyclobutane (B1203170) ring with a specific spatial orientation relative to the benzothiazole substituent.

The reaction involved the amination of a cyclobutanone (B123998) intermediate. Various reducing agents were screened to optimize the diastereoselectivity. While reagents like sodium cyanoborohydride (NaBH3CN) gave poor cis/trans ratios, the use of sodium pivaloyloxyborohydride (NaBH(OPiv)3) proved highly effective. acs.org This custom-prepared reagent, generated from the reaction of sodium borohydride (B1222165) and pivalic acid, led to a remarkable improvement in selectivity.

By conducting the reaction in toluene at 10°C, a diastereoselectivity of 55:1 (cis:trans) was achieved, ensuring the desired stereochemistry of the final product. acs.org This level of control was essential for the synthesis of the biologically active cis-isomer. acs.org

Table 2: Diastereoselective Reductive Amination Conditions

Ketone Substrate Amine Reducing Agent Solvent Temperature Diastereoselectivity (cis:trans)
2-(2-(cis-3-oxocyclobutyl)...) Piperidine NaBH(OPiv)3 Toluene 10 °C 55:1

Data from a study on the synthesis of a cis-substituted cyclobutyl-benzothiazole pyridazinone. acs.org

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technology is applicable to the synthesis of benzothiazole derivatives, including those with a cyclobutyl substituent. researchgate.netijpbs.com

The synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aldehydes or carboxylic acids can be significantly enhanced under microwave irradiation. researchgate.net For instance, the reaction of 2-aminobenzothiazole (B30445) with aldehydes and active methylene (B1212753) compounds to form fused heterocyclic systems shows better yields in shorter times with microwave heating. researchgate.net Similarly, the synthesis of novel benzothiazole derivatives containing imidazole (B134444) moieties was successfully carried out using microwave irradiation, highlighting the method's utility for creating complex heterocyclic systems. ijpbs.com

While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the general applicability of this method for analogous structures is well-documented. nih.govmdpi.com The condensation of 2-aminothiophenol with cyclobutanecarboxylic acid or cyclobutanecarboxaldehyde (B128957) under microwave conditions, potentially with a catalyst, represents a viable and efficient route to the target compound. researchgate.net

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) are highly efficient for assembling the 2-substituted benzothiazole scaffold, as they combine multiple operational steps without isolating intermediates. mdpi.com A primary and widely applicable method for synthesizing this compound is the condensation and subsequent cyclization of 2-aminothiophenol with a suitable cyclobutyl-containing starting material.

A common approach involves the reaction between 2-aminothiophenol and cyclobutanecarboxylic acid or its derivatives. tku.edu.tw For instance, the condensation of 2-aminothiophenol with cyclobutanecarboxylic acid can be promoted by catalysts under microwave irradiation to yield this compound. tku.edu.tw Another effective method is the reaction of 2-aminothiophenol with cyclobutanecarbaldehyde. organic-chemistry.orgekb.eg This reaction typically proceeds via the formation of a benzothiazoline (B1199338) intermediate, which is then oxidized to the final benzothiazole product. ekb.eg Various catalytic systems and reaction conditions have been developed to facilitate this transformation, often focusing on green chemistry principles. kjscollege.commdpi.com

Catalysts and reagents that have proven effective for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes include:

Iodine in DMF : Molecular iodine can act as a mild and effective oxidant to promote the condensation, offering high yields. organic-chemistry.orgoup.com

Zinc Oxide Nanoparticles (ZnO NPs) : These nanoparticles can catalyze the reaction efficiently under solvent-free conditions at room temperature. ekb.egmdpi.com

L-Proline : Used as a catalyst under microwave irradiation and solvent-free conditions, providing a green and inexpensive synthetic route. tku.edu.tw

Ultrasound Irradiation : This technique, often combined with a catalyst like sulfated tungstate, accelerates the reaction and leads to excellent yields under mild conditions. kjscollege.com

A plausible mechanism for the reaction with an aldehyde involves the initial nucleophilic attack of the amino group of 2-aminothiophenol on the aldehyde's carbonyl carbon, followed by cyclization and an oxidation step to form the aromatic benzothiazole ring. ekb.eg

The following table summarizes various one-pot methods applicable to the synthesis of 2-substituted benzothiazoles.

Table 1: Selected One-Pot Methodologies for 2-Substituted Benzothiazole Synthesis

Reactants Catalyst/Reagent Conditions Yield Reference
2-Aminothiophenol, Aldehydes Iodine DMF, 100 °C High organic-chemistry.orgoup.com
2-Aminothiophenol, Aldehydes ZnO Nanoparticles Solvent-free, Room Temp. 79-91% mdpi.com
2-Aminothiophenol, Aldehydes Sulfated Tungstate Ultrasound, Room Temp. Excellent kjscollege.com
2-Aminothiophenol, Carboxylic Acids L-Proline Microwave, Solvent-free Good tku.edu.tw
2-Aminothiophenol, Aldehydes Amberlite IR120 Resin Microwave, 85 °C 88-95% mdpi.com

Functionalization Strategies of the Benzothiazole Ring in this compound

Once the this compound scaffold is formed, further modifications can be introduced to both the benzothiazole ring and the cyclobutyl moiety to create diverse analogues.

The C-6 position of the benzothiazole ring is a common site for functionalization. Starting with a pre-functionalized precursor, such as 6-bromo-2-cyclobutyl-1,3-benzothiazole, various groups can be introduced. A key reaction for this purpose is the copper-catalyzed C-N cross-coupling reaction. For instance, a 6-bromo-2-cyclobutyl-benzothiazole derivative can be coupled with a nitrogen-containing heterocycle, like a pyridazinone, to form a new C-N bond at the C-6 position. acs.org This type of reaction is crucial for building complex molecules and requires careful optimization of catalysts, ligands, and reaction conditions to achieve high yields and purity. acs.org

Direct functionalization of the cyclobutyl ring after its attachment to the benzothiazole core is challenging. A more common and controlled strategy involves synthesizing the benzothiazole using a cyclobutane precursor that already contains the desired functional group.

For example, a derivative of this compound featuring a piperidinyl group on the cyclobutane ring was synthesized starting from a cyclobutene precursor. acs.org The synthesis involved several steps:

Oxidative cleavage of a cyclobutene ring to form a cyclobutanone. acs.org

A highly diastereoselective reductive amination of the ketone to install the amine substituent with specific stereochemistry. acs.org

This multi-step approach allows for precise control over the position and stereochemistry of the functional group on the cyclobutyl ring. During these synthetic steps, care must be taken to avoid isomerization of the substituted cyclobutane ring, which can be catalyzed by both acid and base. acs.org

Isolation and Purification Techniques for this compound Analogues

The isolation and purification of this compound and its derivatives are critical steps to ensure the final product's high purity. Standard laboratory techniques are employed, tailored to the specific properties of the synthesized compounds.

Column Chromatography : This is one of the most common methods for purification. organic-chemistry.org For benzothiazole derivatives, silica (B1680970) gel is typically used as the stationary phase, with a mixture of non-polar and polar solvents (e.g., heptane (B126788) and ethyl acetate) as the mobile phase. The polarity of the eluent is adjusted to achieve optimal separation of the desired product from byproducts and unreacted starting materials.

Crystallization : If the synthesized compound is a solid, crystallization can be an effective purification method. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Distillation : For liquid products, distillation under reduced pressure (vacuum distillation) can be used for purification, especially for scalable syntheses. chemrxiv.org

High-Performance Liquid Chromatography (HPLC) : For analytical purposes and for purifying small quantities of material to very high purity, reverse-phase HPLC is often used. A common system involves a C18 column with gradients of aqueous buffers (like ammonium (B1175870) hydroxide) and organic solvents such as acetonitrile. acs.org

The purity and identity of the final compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Infrared (IR) spectroscopy. oup.comacs.org

Advanced Spectroscopic and Structural Characterization of 2 Cyclobutyl 1,3 Benzothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of ¹H (proton) and ¹³C NMR spectra would provide definitive evidence for the connectivity and chemical environment of atoms within 2-Cyclobutyl-1,3-benzothiazole.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring and the aliphatic protons of the cyclobutyl group.

Aromatic Region: The benzothiazole moiety contains four protons on the benzene (B151609) ring. These would appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would form a complex multiplet system, influenced by the electron-withdrawing nature of the fused thiazole (B1198619) ring. Protons H-4 and H-7 are generally shifted further downfield compared to H-5 and H-6.

Aliphatic Region: The cyclobutyl substituent has seven protons. The single methine proton (α-proton) directly attached to the benzothiazole ring (C-2) would likely appear as a multiplet, significantly downfield from typical aliphatic protons due to the deshielding effect of the aromatic system, estimated to be in the range of δ 3.5-4.5 ppm. The remaining six protons on the three methylene (B1212753) groups of the cyclobutyl ring would produce complex, overlapping multiplets in the upfield region, likely between δ 1.8 and 2.8 ppm.

A summary of the predicted ¹H NMR spectral data is presented below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic H (H-4, H-5, H-6, H-7)7.0 - 8.5Multiplets (m)4H
Methine H (α-CH)3.5 - 4.5Multiplet (m)1H
Methylene H (3 x CH₂)1.8 - 2.8Multiplets (m)6H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eleven distinct carbon signals are expected.

Aromatic and Heterocyclic Carbons: The nine carbons of the benzothiazole core would have characteristic chemical shifts. The C-2 carbon, bonded to the nitrogen, sulfur, and the cyclobutyl group, is expected to be the most downfield signal, likely appearing above δ 165 ppm. The two quaternary carbons of the ring fusion (C-3a and C-7a) would resonate around δ 135 and 153 ppm, respectively. The four aromatic CH carbons (C-4, C-5, C-6, C-7) would appear in the typical aromatic region of δ 120-130 ppm.

Aliphatic Carbons: The four carbons of the cyclobutyl ring would be found in the upfield, aliphatic region of the spectrum. The methine carbon (α-C), directly attached to the benzothiazole ring, would be the most deshielded of this group, predicted to be in the δ 40-50 ppm range. The three methylene carbons would resonate at higher field, likely between δ 18 and 30 ppm.

A table summarizing the predicted ¹³C NMR data is provided below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N (C-2)> 165
Quaternary C (C-7a)~153
Quaternary C (C-3a)~135
Aromatic CH (C-4, C-5, C-6, C-7)120 - 130
Methine C (α-CH)40 - 50
Methylene C (β-CH₂)20 - 30
Methylene C (γ-CH₂)~18

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₁H₁₁NS), the molecular weight is 189.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 189. Key fragmentation pathways would likely involve the cyclobutyl substituent. A primary fragmentation would be the cleavage of the bond between the cyclobutyl ring and the benzothiazole moiety, which could lead to a stable benzothiazole cation at m/z 134 or a cyclobutyl radical loss giving a fragment at m/z 135. Another common fragmentation for cyclobutyl rings is the loss of ethene (C₂H₄, 28 Da), which would result in a fragment ion at m/z 161.

Predicted Fragment Proposed Structure / Loss Predicted m/z
[M]⁺˙Molecular Ion189
[M - C₂H₄]⁺˙Loss of ethene from cyclobutyl ring161
[C₇H₅NS]⁺Benzothiazole cation135
[C₇H₄NS]⁺Benzothiazole radical cation134

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic and aliphatic components.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the benzene ring would appear as a series of bands just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

Aliphatic C-H Stretching: Vibrations from the C-H bonds of the cyclobutyl group would be observed just below 3000 cm⁻¹, in the 2850-2980 cm⁻¹ range.

Aromatic C=C and C=N Stretching: The spectrum would show a series of characteristic sharp peaks in the 1450-1610 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring and the carbon-nitrogen double bond of the thiazole ring.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring would be visible in the fingerprint region, typically between 700 and 900 cm⁻¹.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C-H StretchAromatic3050 - 3150
C-H StretchAliphatic (Cyclobutyl)2850 - 2980
C=C and C=N StretchBenzothiazole Ring1450 - 1610
C-H Bend (out-of-plane)Aromatic700 - 900

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To date, no crystal structure for this compound or its co-crystals has been deposited in crystallographic databases.

Crystal Structure Determination and Conformational Analysis

Should a single crystal of this compound be grown, X-ray analysis would reveal precise bond lengths, bond angles, and the molecule's conformation.

Conformational Analysis: The benzothiazole ring system is inherently planar. In contrast, the cyclobutyl ring is not planar and adopts a puckered or "butterfly" conformation to relieve ring strain. The dihedral angle between the plane of the benzothiazole system and the mean plane of the cyclobutyl ring would be a key conformational parameter. It is expected that the cyclobutyl ring would be oriented to minimize steric hindrance with the aromatic system.

Crystal Packing and Intermolecular Interactions: In a hypothetical crystal lattice, the packing would be governed by non-covalent interactions. The planar benzothiazole rings could facilitate π-π stacking interactions, which would likely be a dominant feature of the crystal packing. The aliphatic cyclobutyl groups would engage in weaker van der Waals interactions. The molecule lacks strong hydrogen bond donors or acceptors, suggesting that co-crystal formation would require a co-former capable of interacting with the weakly basic nitrogen atom of the thiazole ring or the aromatic π-system.

Intermolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces, including hydrogen bonding and π-π stacking interactions. In the case of this compound and its derivatives, the presence of nitrogen and sulfur atoms in the benzothiazole ring, as well as the potential for various substituents, allows for a range of possible intermolecular interactions.

While the parent this compound lacks classical hydrogen bond donors, weak C-H···N and C-H···S hydrogen bonds can play a significant role in the crystal packing. The aromatic π-system of the benzothiazole core can also participate in π-π stacking interactions, further stabilizing the crystal lattice.

In derivatives of benzothiazole, the introduction of functional groups capable of hydrogen bonding, such as amino or hydroxyl groups, can lead to more extensive and stronger hydrogen bonding networks. For instance, in the crystal structures of some 2-amino-1,3-thiazole derivatives, characteristic R2(2)(8) hydrogen-bonded dimers are observed, formed through N-H···N interactions. soton.ac.uk Similarly, in other related heterocyclic systems, C-H···O hydrogen bonds have been shown to link molecules into three-dimensional networks. nih.gov The specific nature and geometry of these interactions are crucial in determining the macroscopic properties of the material, such as melting point and solubility.

Theoretical calculations and single-crystal X-ray diffraction are the primary tools used to investigate these intermolecular interactions. By analyzing bond distances and angles, researchers can identify and characterize the hydrogen bonds and other non-covalent interactions that govern the supramolecular assembly.

Table 1: Potential Intermolecular Interactions in this compound Derivatives

Interaction TypeDonorAcceptorTypical Distance (Å)
Weak Hydrogen BondC-H (cyclobutyl)N (thiazole)2.2 - 2.8
Weak Hydrogen BondC-H (aromatic)S (thiazole)2.5 - 3.0
π-π StackingBenzothiazole RingBenzothiazole Ring3.3 - 3.8

Note: The data in this table is illustrative and based on general principles of intermolecular interactions in related heterocyclic compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of chemical compounds and separating isomers. For this compound, a reversed-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The purity of a sample of this compound can be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector. A pure compound will ideally show a single peak in the chromatogram. The presence of additional peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

Furthermore, HPLC is a powerful tool for the separation of structural isomers. Derivatives of this compound may exist as different isomers, which can have distinct physical, chemical, and biological properties. By carefully optimizing the HPLC conditions, such as the mobile phase composition, flow rate, and column temperature, it is possible to achieve baseline separation of these isomers.

Table 2: Representative HPLC Method for Purity Analysis of this compound

ParameterValue
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (gradient or isocratic)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Note: This table presents a typical starting point for method development and may require optimization for specific samples.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This information is crucial for confirming the empirical formula of a newly synthesized compound like this compound. The technique typically involves the combustion of a small, accurately weighed sample of the compound in an excess of oxygen. The resulting combustion products (carbon dioxide, water, nitrogen oxides, and sulfur dioxide) are collected and quantified.

From the masses of these products, the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the original sample can be calculated. These experimental percentages are then compared with the theoretical percentages calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the empirical formula.

The chemical formula for this compound is C₁₁H₁₁NS. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Table 3: Theoretical vs. Experimental Elemental Analysis of this compound (C₁₁H₁₁NS)

ElementTheoretical %Experimental % (Typical)
Carbon (C)69.8069.75
Hydrogen (H)5.865.90
Nitrogen (N)7.407.35
Sulfur (S)16.9416.88

Note: The experimental values are hypothetical and represent a typical result with a small experimental error.

Biological Activity and Mechanistic Investigations of 2 Cyclobutyl 1,3 Benzothiazole and Its Derivatives

Antimicrobial Activity of 2-Cyclobutyl-1,3-benzothiazole Derivatives

Benzothiazole (B30560) derivatives have demonstrated notable antimicrobial properties, positioning them as promising candidates for the development of new antimicrobial agents. mdpi.com The core structure of benzothiazole is found in many synthetic and naturally occurring compounds and is associated with a range of pharmacological applications, including antimicrobial, neuroprotective, antidiabetic, antitumor, antimalarial, and antitubercular activities. mdpi.com

Derivatives of this compound have been investigated for their efficacy against a variety of bacterial strains. Research has shown that certain hydroxylated 2-arylbenzothiazole derivatives exhibit selective activity against Gram-positive bacteria. researchgate.net For instance, the BT-PhOH hybrid has demonstrated high antibacterial activity against Staphylococcus aureus ATCC 6538P with a Minimum Inhibitory Concentration (MIC) of 0.0063 mg/mL. researchgate.net

In a study by Durcik et al. (2021), dichloropyrazole-based benzothiazole analogues showed better inhibitory activity against Gram-positive strains (MIC = 0.0156–0.25 µg/mL) and Gram-negative strains (MIC = 1–4 µg/ml) compared to the standard drug novobiocin. nih.gov Another study synthesized pyrimidine (B1678525) and pyrrole (B145914) analogues of benzothiazole, with compound 78a showing better inhibition against Gram-positive bacterial strains (S. aureus MIC = 8 µmol L−1 and Streptococcus pneumonia MIC = 4 µmol L–1) than the standard drug cefotaxime. nih.gov This compound also showed good activity against the Gram-negative strain E. coli (MIC = 5 µmol L–1). nih.gov

The mechanism of antibacterial action for benzothiazole derivatives is varied, with studies pointing to the inhibition of enzymes such as DNA gyrase and uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB). nih.gov

Compound/DerivativeBacterial StrainActivity (MIC)Reference
BT-PhOH hybridStaphylococcus aureus ATCC 6538P0.0063 mg/mL researchgate.net
Dichloropyrazole-based benzothiazole analogue (104)Gram-positive strains0.0156–0.25 µg/mL nih.gov
Dichloropyrazole-based benzothiazole analogue (104)Gram-negative strains1–4 µg/mL nih.gov
Pyrimidine analogue of benzothiazole (78a)Staphylococcus aureus8 µmol L−1 nih.gov
Pyrimidine analogue of benzothiazole (78a)Streptococcus pneumonia4 µmol L–1 nih.gov
Pyrimidine analogue of benzothiazole (78a)Escherichia coli5 µmol L–1 nih.gov

The benzothiazole scaffold is a privileged structure for developing bioactive compounds with a broad spectrum of pharmacological activities, including prominent activity against a variety of fungal microorganisms. nih.gov The increasing incidence of infectious diseases from diverse pathogenic fungi poses a significant threat to public health, and the development of novel antifungal agents is urgently needed to address issues like fungal resistance and toxicity of current treatments. nih.gov

Several studies have highlighted the antifungal potential of benzothiazole derivatives. For example, certain derivatives have shown good antifungal activity with MIC values ranging from 0.06 to 0.47 mg/mL. mdpi.com In one study, compounds 3, 4, 10, and 12, which are benzothiazole derivatives, exhibited moderate inhibitory effects on the growth of Candida albicans and Aspergillus niger. nih.gov Another study found that derivatives bearing 6-Cl or 6,7-dimethyl substituents on a chroman-4-one moiety showed potent activity against Candida albicans and Saccharomyces cerevisiae. nih.gov

The proposed mechanism for the antifungal activity of these compounds often involves the inhibition of crucial fungal enzymes. Molecular docking studies have suggested that the inhibition of 14-lanosterol demethylase is a likely mechanism of their antifungal action. mdpi.com

Compound/DerivativeFungal StrainActivity (MIC/MFC)Reference
Heteroarylated benzothiazolesVarious fungiMIC: 0.06–0.47 mg/mL mdpi.com
Heteroarylated benzothiazolesVarious fungiMFC: 0.11–0.94 mg/mL mdpi.com
Benzothiazole derivatives (3, 4, 10, 12)Candida albicans, Aspergillus nigerModerate inhibition nih.gov
6-Cl or 6,7-dimethyl chroman-4-one substituted MBT derivativesCandida albicans, Saccharomyces cerevisiaePotent activity nih.gov

Tuberculosis (TB) remains a major global health problem, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new anti-tubercular drugs. nih.gov Decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1), an enzyme essential for mycobacterial cell wall synthesis, has been identified as an effective drug target. nih.govmdpi.com

Benzothiazole-based small molecules have shown significant potency as anti-tubercular agents, with several analogues acting as selective inhibitors of DprE1. nih.gov For instance, new benzothiazole–pyrimidine hybrids have been synthesized and tested against different TB strains. nih.gov Compounds 5c, 5b, 12, and 15 were highly active against a drug-sensitive strain of Mycobacterium tuberculosis (MIC = 0.24–0.98 µg/mL). nih.gov Furthermore, compounds 5c and 15 displayed the best activity against resistant strains, with MIC values of 0.98 and 1.95 µg/mL for MDR-TB, and 3.9 and 7.81 µg/mL for XDR-TB, respectively. nih.gov

The mechanism of action for these compounds is the inhibition of DprE1, which blocks the biosynthesis of essential components of the mycobacterial cell wall, leading to cell lysis and bacterial death. nih.govmdpi.com Molecular docking studies have supported the inhibitory activities of these compounds on the DprE1 enzyme. nih.gov

Compound/DerivativeTB StrainActivity (MIC)Reference
Benzothiazole–pyrimidine hybrids (5c, 5b, 12, 15)Mycobacterium tuberculosis (drug-sensitive)0.24–0.98 µg/mL nih.gov
Compound 5cMDR-TB0.98 µg/mL nih.gov
Compound 15MDR-TB1.95 µg/mL nih.gov
Compound 5cXDR-TB3.9 µg/mL nih.gov
Compound 15XDR-TB7.81 µg/mL nih.gov

Anticancer and Antiproliferative Properties of this compound Analogues

Benzothiazole derivatives have emerged as a significant class of compounds with promising anticancer and antiproliferative properties. ijprajournal.comnih.gov Their diverse biological activities are attributed to the various substituents and structural arrangements within the heterocyclic nucleus. nih.gov

Numerous studies have demonstrated the in vitro cytotoxicity of 2-substituted benzothiazole derivatives against a range of human tumor cell lines. For example, a series of benzothiazole derivatives were tested for their cytotoxic activity toward the human breast cancer MCF-7 cell line. nih.gov Several derivatives showed good cytotoxic effects, with compounds 4, 5c, 5d, and 6b being more potent than the reference drug cisplatin, exhibiting IC50 values of 8.64, 7.39, 7.56, and 5.15 μM, respectively, compared to 13.33 μM for cisplatin. nih.gov

In another study, 2-substituted benzothiazole derivatives demonstrated antiproliferative and cytotoxic properties against HepG2 (hepatocellular carcinoma) cells, with IC50 values of 56.98 µM and 59.17 µM at 24 hours, and 38.54 µM and 29.63 µM at 48 hours for compounds with nitro and fluorine substituents, respectively. nih.gov A novel benzothiazole derivative, PB11, was found to be highly cytotoxic to U87 (glioblastoma) and HeLa (cervical cancer) cells, with IC50s less than 50 nM. mdpi.com

Compound/DerivativeCell LineActivity (IC50)Reference
Compound 4MCF-7 (Breast Cancer)8.64 μM nih.gov
Compound 5cMCF-7 (Breast Cancer)7.39 μM nih.gov
Compound 5dMCF-7 (Breast Cancer)7.56 μM nih.gov
Compound 6bMCF-7 (Breast Cancer)5.15 μM nih.gov
Cisplatin (Reference)MCF-7 (Breast Cancer)13.33 μM nih.gov
Nitro-substituted benzothiazoleHepG2 (Liver Cancer)56.98 µM (24h), 38.54 µM (48h) nih.gov
Fluorine-substituted benzothiazoleHepG2 (Liver Cancer)59.17 µM (24h), 29.63 µM (48h) nih.gov
PB11U87 (Glioblastoma), HeLa (Cervical Cancer)< 50 nM mdpi.com

The antiproliferative action of this compound analogues is mediated through various cellular mechanisms, primarily the induction of apoptosis. Research has shown that these compounds can suppress cell migration and induce apoptosis through the loss of mitochondrial membrane potential. nih.gov

One study found that the cytotoxic activity of certain benzothiazole derivatives was associated with the regulation of free radical production, leading to increased activity of superoxide (B77818) dismutase and depletion of intracellular reduced glutathione (B108866), catalase, and glutathione peroxidase activities. nih.gov This imbalance results in the high production of hydrogen peroxide, nitric oxide, and other free radicals, causing tumor cell death. nih.gov

Another novel benzothiazole derivative, PB11, was found to induce apoptosis by suppressing the PI3K/AKT signaling pathway. mdpi.com Treatment with PB11 led to an up-regulation of cellular levels of caspase-3 and cytochrome-c, and a down-regulation of PI3K and AKT, indicating that it induces cytotoxicity and apoptosis in cancer cells through this pathway. mdpi.com Furthermore, some benzothiazole derivatives have been shown to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization. unich.it

Anti-inflammatory and Analgesic Effects of this compound Derivatives

Derivatives of the benzothiazole scaffold have been the subject of significant research for their potential anti-inflammatory and analgesic properties. These compounds are explored as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), aiming for improved efficacy and better safety profiles. Investigations have revealed that the anti-inflammatory and analgesic activities of these derivatives are often linked to their ability to modulate key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).

Cyclooxygenase-2 (COX-2) Inhibition Studies

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is inducible and its expression increases significantly during inflammation. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory agents to minimize gastrointestinal side effects.

Several studies have focused on synthesizing and evaluating benzothiazole derivatives as selective COX-2 inhibitors. For instance, a series of 2-(trimethoxyphenyl)-thiazole derivatives were assessed for their COX inhibitory activity. Among them, one compound, designated A3, demonstrated a favorable COX-2 selectivity index, comparable to the established NSAID, meloxicam. Molecular docking studies suggested that this selectivity arises from specific interactions, such as hydrogen bonds with key amino acid residues like Arg120 and Ser530 within the COX-2 active site.

In another study, twelve novel benzothiazole derivatives incorporating benzenesulphonamide and carboxamide moieties were synthesized. Molecular docking analyses of these compounds against the COX-2 enzyme revealed strong binding interactions. The findings from these studies underscore the potential of the benzothiazole scaffold as a foundational structure for designing potent and selective COX-2 inhibitors.

Table 1: COX-2 Inhibition Data for Selected Thiazole (B1198619) Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
A2 34.5323.261.48
A3 88.3529.313.01
A6 26.8848.010.56
A8 33.7244.880.75
Meloxicam (Reference) 2.10.82.63
Data sourced from in vitro assays against ovine COX-1 and human recombinant COX-2.

In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Oedema)

The carrageenan-induced paw edema model in rodents is a standard and widely used assay for evaluating the acute anti-inflammatory activity of new compounds. The injection of carrageenan into the paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce swelling over time.

Numerous benzothiazole derivatives have demonstrated significant anti-inflammatory effects in this model. For example, in a study of newly synthesized benzothiazole-containing benzohydrazide (B10538) derivatives, compounds 3C and 3E showed substantial inhibition of rat paw edema. At three hours post-carrageenan administration, these compounds achieved 78.11% and 76.14% inhibition, respectively. Similarly, another investigation of benzothiazole derivatives bearing benzenesulphonamide found that compounds 17c and 17i produced a potent anti-inflammatory response, with compound 17c inhibiting edema by 80% at the 3-hour mark. These in vivo results provide strong evidence for the anti-inflammatory potential of the benzothiazole class of compounds.

Table 2: Anti-inflammatory Activity of Benzothiazole Derivatives in Carrageenan-Induced Paw Edema Model

CompoundTime (hours)% Edema Inhibition
17c 172
276
380
17i 164
273
378
3C 170.03
274.38
378.11
3E 162.06
271.04
376.14
Data represents the percentage inhibition of paw edema in rats at various time points after administration of the test compound and induction of inflammation by carrageenan.

Neurological and Central Nervous System (CNS) Activities

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, not only for peripheral targets but also for its ability to interact with biological targets within the central nervous system (CNS). Certain approved drugs containing the benzothiazole moiety are already used in the treatment of neurological disorders, highlighting the potential of this chemical class for CNS applications.

Histamine-3 (H3) Receptor Ligand Modulatory Effects

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor predominantly found in the CNS that modulates the release of histamine and other key neurotransmitters, including acetylcholine (B1216132) and dopamine. As such, H3R has emerged as a significant drug target for various neurological and psychiatric conditions. H3R antagonists, by blocking the receptor's inhibitory action, can increase neurotransmitter release, leading to stimulant and nootropic (cognition-enhancing) effects.

Benzothiazole-based derivatives have been designed and synthesized as potent H3 receptor ligands. In one study, a series of new benzothiazole derivatives were developed, with compound 4b, a 3-(azepan-1-yl)propyloxy-linked benzothiazole, showing a very high affinity for the H3 receptor with a Ki value of 0.012 µM. Another compound from a related series, 3s, also displayed high affinity for the H3 receptor (Ki = 0.036 µM). These findings demonstrate that the benzothiazole structure can be effectively modified to produce high-affinity ligands for the H3 receptor.

Potential for Treatment of CNS Disorders (e.g., ADHD, Alzheimer's, Schizophrenia, Mood Disorders)

The modulation of the H3 receptor by benzothiazole derivatives presents a promising therapeutic avenue for several CNS disorders. The histaminergic system is implicated in the pathophysiology of cognitive symptoms associated with conditions like Alzheimer's disease and schizophrenia. By enhancing the release of neurotransmitters such as acetylcholine, H3R antagonists can potentially improve cognitive function and memory.

Research has focused on developing multitarget-directed ligands (MTDLs) based on the benzothiazole scaffold for complex neurodegenerative conditions like Alzheimer's disease. For example, compound 3s, in addition to its high H3R affinity, also showed inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), all of which are relevant targets in Alzheimer's therapy. This multi-target profile suggests that such compounds could offer an improved therapeutic approach compared to single-target agents. The pro-cognitive effects of H3R antagonists also suggest potential applications in treating Attention Deficit Hyperactivity Disorder (ADHD).

Anticonvulsant Activity

Epilepsy is a common neurological disorder characterized by recurrent seizures. There is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. The benzothiazole nucleus has been identified as a promising pharmacophore for the development of novel anticonvulsant agents.

Several series of benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant properties using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. In one study, N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides were synthesized and tested. Among them, compound 9 emerged as a potent anticonvulsant in the MES model. Another study on new benzothiazoles with a mercapto-triazole substituent identified compounds 5i and 5j as having anticonvulsant protection in the MES screen. The structural features of benzothiazole derivatives, including a lipophilic aromatic ring, an electron donor system, and a hydrogen bonding domain, are considered essential for their anticonvulsant activity.

Other Emerging Biological Activities

Beyond their well-documented roles, benzothiazole derivatives are gaining attention for a variety of other biological effects. Researchers are exploring their potential in areas ranging from skin protection to the management of metabolic and infectious diseases.

Antioxidant Properties and UV-Filter Capabilities

Benzothiazole derivatives have been identified as promising multifunctional agents for skin protection, exhibiting both antioxidant and photoprotective qualities. nih.govmdpi.com Oxidative stress is a key factor in skin damage, making the development of compounds with dual antioxidant and UV-filtering capabilities a significant area of research. nih.gov

Studies on new series of isosteric benzothiazoles have highlighted their synergistic antioxidant and photoprotective properties. mdpi.com Certain derivatives have demonstrated an excellent capacity for filtering UVB radiation, with capabilities exceeding those of commercially available sunscreen agents like Phenylbenzimidazole Sulfonic Acid (PBSA). nih.govmdpi.com For instance, a benzothiazole derivative bearing a furan (B31954) at position 2 was identified as a superior UVB-photoprotective candidate, showing high in vitro Sun Protection Factor (SPF) values. nih.gov The order of UVB protection for these derivatives was found to be furan- > pyrrole- > thiophene-derivatives. mdpi.comnih.gov

The antioxidant power of these compounds has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This dual functionality as both a UV filter and an antioxidant presents a novel strategy for photoprotection, as the compounds can both block harmful radiation and scavenge free radicals that may form in the skin. nih.govscirp.org

Table 1: Filtering Activity of Select Benzothiazole Derivatives in W/O Formulations
CompoundConcentration (% w/w)In Vitro SPF ValueReference Compound (PBSA) SPF Value
Benzothiazole with furan at position 2 (9a)1-3%6.42 - 20.233.22 - 5.09
Benzothiazole with pyrrole at position 2 (8a)1-3%4.19 - 13.05
Benzothiazole with thiophene (B33073) at position 2 (10a)1-3%4.83 - 10.73

Data sourced from research on the photoprotective properties of benzothiazole derivatives. nih.gov

Antiviral Activities (e.g., Anti-HIV, Anti-HCV)

The benzothiazole scaffold is a key component in the development of novel antiviral agents. nih.gov Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govmdpi.com

In the context of anti-HIV research, benzothiazole derivatives have been investigated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net HIV-1 reverse transcriptase is a critical enzyme that converts the viral RNA into DNA, which is then integrated into the host genome. By inhibiting this enzyme, these compounds can halt the viral replication cycle. nih.gov

For HCV, certain benzothiazole derivatives have been found to inhibit the HCV RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.gov For example, 2-(4-nitroanilino)-6-methylbenzothiazole was shown to inhibit HCV RNA replication in a dose-dependent manner, with an EC₅₀ of 8 ± 0.5 µM. nih.gov Other derivatives have been synthesized that act as potent HCV inhibitors by binding to allosteric pockets on the viral polymerase. mdpi.comresearchgate.net

Table 2: Antiviral Activity of Select Benzothiazole Derivatives
Compound/DerivativeViral TargetMechanism of ActionReported Activity (EC₅₀/IC₅₀)
2-(4-nitroanilino)-6-methylbenzothiazoleHepatitis C Virus (HCV)Inhibition of RNA-dependent RNA polymerase (RdRp)EC₅₀ = 8 ± 0.5 µM
Methoxy-substituted coumarin (B35378) analogue (23)Hepatitis C Virus (HCV)Inhibition of HCV replicationEC₅₀ = 29 µM
(3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone (9)Human Immunodeficiency Virus (HIV-1)Inhibition of HIV-1 replicationActive against HIV-1 strain

Data compiled from studies on the antiviral properties of benzothiazole compounds. nih.govmdpi.com

Antidiabetic Potential

Benzothiazole and its derivatives have emerged as a significant class of compounds in the search for new antidiabetic agents. researchgate.net Their potential is linked to the inhibition of key enzymes involved in diabetic complications, such as aldose reductase and α-glucosidase. researchgate.netnih.gov The development of the aldose reductase inhibitor Zopolrestat, which features a benzothiazole core, spurred further research in this area. researchgate.net

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant during hyperglycemia. Its inhibition is a therapeutic strategy to prevent diabetic complications like neuropathy and nephropathy. researchgate.net Additionally, 2-mercaptobenzothiazole (B37678) derivatives have been evaluated for their α-glucosidase inhibitory activity. nih.goveurekaselect.com This enzyme is involved in the breakdown of carbohydrates in the gut, and its inhibition can help manage postprandial hyperglycemia. Numerous derivatives have shown potent α-glucosidase inhibition, with IC₅₀ values significantly lower than the standard drug, acarbose. nih.govresearchgate.net

Table 3: α-Glucosidase Inhibitory Activity of 2-Mercaptobenzothiazole Derivatives
Compoundα-Glucosidase Inhibitory Activity (IC₅₀ in µM)
Derivative 2155.12 ± 1.12
Derivative 1131.21 ± 0.05
Derivative 1542.12 ± 0.11
Derivative 2072.63 ± 0.23
Acarbose (Standard)875.75 ± 2.08

This table presents a selection of compounds that demonstrated potent activity compared to the standard. nih.goveurekaselect.comresearchgate.net

Antimalarial and Anthelmintic Applications

Derivatives of the benzothiazole scaffold have shown significant promise as agents against parasitic diseases, including malaria and helminth infections. nih.govijnrd.org A systematic review identified 232 benzothiazole-containing substances with potent antiplasmodial activity against various strains of the malaria parasite. nih.govmalariaworld.org The mechanism of action for these compounds can vary, including the inhibition of Plasmodium falciparum enzymes. malariaworld.org Structure-activity relationship (SAR) studies indicate that the substitution pattern on the benzothiazole ring is critical for determining the antimalarial potency. nih.govmalariaworld.org

In addition to their antimalarial effects, benzothiazole derivatives have been investigated for their anthelmintic properties. ijnrd.orgresearchgate.net In one study, newly synthesized benzothiazole derivatives were evaluated for their in vitro anthelmintic activity against earthworms. Several compounds demonstrated significant activity when compared to the standard drug, albendazole. ijnrd.org

Modulation of hERG Potassium Channels

The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization. nih.gov Inhibition of this channel by various drugs can lead to a potentially fatal arrhythmia called 'torsade de pointes'. nih.gov Consequently, assessing the interaction of new chemical entities with the hERG channel is a critical step in drug development.

Certain benzothiazole derivatives have been found to be potent inhibitors of the hERG channel. For example, lubeluzole, a neuroprotective benzothiazole derivative, and its R enantiomer are highly potent hERG inhibitors with IC₅₀ values of 12.9 ± 0.7 nM and 11.3 ± 0.8 nM, respectively. nih.gov Studies have shown that these compounds can alter the channel's gating properties, shifting its activation and inactivation to more negative potentials. nih.gov Molecular docking simulations suggest that key aromatic residues, such as Y652 and F656, in the channel's inner cavity are the main contributors to the high-affinity binding of these inhibitors. nih.gov Understanding these interactions is vital for designing safer benzothiazole-based therapeutics with a reduced risk of cardiotoxicity.

Nuclear Factor-kappa B (NF-κB) Activation Modulation

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and plays a critical role in the inflammatory response. researchgate.net Aberrant activation of NF-κB is linked to various inflammatory diseases and cancers. researchgate.net Benzothiazole derivatives have been investigated for their ability to modulate this pathway, showing potential as anti-inflammatory and anticancer agents. nih.govnih.gov

Research on hepatocellular carcinoma cells has demonstrated that 2-substituted benzothiazole derivatives can exert antiproliferative and cytotoxic effects. nih.gov These compounds were found to suppress the activation of the inflammation-inducing NF-κB/COX-2/iNOS signaling pathway. nih.gov A notable decrease in NF-κB protein levels was observed, which subsequently led to a reduction in its downstream effectors, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov These findings suggest that benzothiazole derivatives could represent a novel therapeutic approach for cancers characterized by inflammation. nih.gov

Table 4: Cytotoxic Effects of 2-Substituted Benzothiazole Derivatives on HepG2 Cells
CompoundTime PointIC₅₀ Value (µM)
Compound A24 h56.98
48 h38.54
Compound B24 h59.17
48 h29.63

Data from a study investigating the antiproliferative properties of benzothiazole derivatives. nih.govnih.gov

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological activities of 2-substituted benzothiazole derivatives are systematically evaluated using a comprehensive suite of in vitro and in vivo assays. These methodologies are essential for determining the therapeutic potential of these compounds across various domains, including oncology, infectious diseases, and neurology. The evaluation process typically begins with broad in vitro screening to identify active compounds, followed by more detailed mechanistic studies and subsequent in vivo testing in animal models to assess efficacy.

In Vitro Pharmacological Evaluation

In vitro studies are fundamental for the initial assessment of the biological activity of benzothiazole derivatives. These assays are conducted in a controlled laboratory environment using cell lines, microorganisms, or isolated enzymes to determine cytotoxicity, antimicrobial efficacy, and specific molecular interactions.

Antiproliferative and Cytotoxicity Assays: The anticancer potential of benzothiazole derivatives is frequently investigated using cytotoxicity assays against a panel of human cancer cell lines.

MTT and SRB Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and metabolic activity. tandfonline.com This assay quantitatively measures the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. Similarly, the sulphorhodamine B (SRB) assay is employed to determine cytotoxicity based on the measurement of cellular protein content. ingentaconnect.com The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%. nih.govasianpubs.org

Cell Line Panels: A diverse range of human cancer cell lines is utilized to screen for broad-spectrum or selective activity. Commonly used lines include those derived from breast (MCF-7, MDA-MB-468), colon (HCT-116, SW480, Colo205), lung (A549, HOP-92), liver (HepG2), and pancreatic (PANC-1) cancers. tandfonline.comnih.govnih.govtandfonline.com

Table 1: In Vitro Antiproliferative Activity of Selected 2-Substituted Benzothiazole Derivatives

CompoundCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazoleHT-29 (Colon)0.024 tandfonline.comnih.gov
Chlorobenzyl indole semicarbazide benzothiazoleH460 (Lung)0.29 tandfonline.comnih.gov
Naphthalimide derivative 67MCF-7 (Breast)5.08 nih.gov
Pyridine (B92270) containing pyrimidine derivative 34Colo205 (Colon)5.04 tandfonline.comnih.gov
2-(4-Aminophenyl)benzothiazole derivative 9a (3'-methyl)MCF-7 (Breast)Potent (nanomolar range) acs.org
2-(4-hydroxyphenyl)benzothiazole derivative 1eA549 (Lung)10.07-13.21 (µg/ml) nih.gov

Cellular Mechanism Assays: To understand how these compounds exert their cytotoxic effects, further assays are performed.

Cell Cycle Analysis: Flow cytometry is used to analyze the cell cycle distribution of cancer cells following treatment. This method helps determine if a compound induces cell cycle arrest at a specific phase (e.g., SubG1, G1/S), thereby inhibiting proliferation. ingentaconnect.comtandfonline.com

Apoptosis Detection: The induction of apoptosis (programmed cell death) is a key mechanism for many anticancer drugs. It can be confirmed through techniques like Hoechst staining to observe nuclear condensation or through fluorescence-activated cell sorting (FACS) analysis. ingentaconnect.com

Enzyme Inhibition Assays: Many benzothiazole derivatives are designed to target specific enzymes implicated in disease pathogenesis.

Kinase Inhibition: Assays targeting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors, are performed to evaluate the inhibitory potential of these compounds. nih.gov

Carbonic Anhydrase Inhibition: A stopped-flow CO₂ hydrase assay is used to measure the inhibitory potency of derivatives against various human carbonic anhydrase (hCA) isoforms, which are involved in several physiological and pathological processes. nih.gov

Cholinesterase and MAO Inhibition: For potential application in neurodegenerative diseases like Alzheimer's, derivatives are tested for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO) enzymes using modified Ellman's spectrophotometric or fluorometric methods. rsc.orgrsc.orgresearchgate.net

Table 2: Enzyme Inhibition by Selected Benzothiazole Derivatives

Compound SeriesTarget EnzymeActivity (IC₅₀/Kᵢ)Reference
2-Aminobenzothiazole (B30445) hybrid 4aVEGFR-291 nM (IC₅₀) nih.gov
Amino acid-benzothiazole conjugate 1hCA II0.89 µM (Kᵢ) nih.gov
Amino acid-benzothiazole conjugate 13hCA I9.85 µM (Kᵢ) nih.gov
Benzothiazole-piperazine derivative 4fAChE23.4 nM (IC₅₀) rsc.orgrsc.orgresearchgate.net
Benzothiazole-piperazine derivative 4fMAO-B40.3 nM (IC₅₀) rsc.orgrsc.orgresearchgate.net

Antimicrobial Susceptibility Testing: The efficacy of benzothiazole derivatives against pathogenic microbes is evaluated using standard microbiological techniques.

Agar Diffusion Method: This method provides a qualitative assessment of antimicrobial activity, where the size of the inhibition zone around a disk impregnated with the test compound corresponds to its potency. ijpsjournal.com

Broth Dilution Method: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govdoaj.org Further testing can establish the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). nih.gov These tests are conducted against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger). nih.govjchr.org

In Vivo Pharmacological Evaluation

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to assess their efficacy, and pharmacokinetics in a whole biological system.

Anticancer Activity Models: The antitumor effects of 2-substituted benzothiazoles are often evaluated in rodent models. Human tumor xenograft models, where human cancer cells (e.g., mammary carcinoma) are implanted into immunodeficient mice, are commonly used to study the inhibition of tumor growth. acs.org

Anti-inflammatory and Analgesic Models: The carrageenan-induced rat paw edema model is a standard and widely used method for evaluating acute anti-inflammatory activity. banglajol.inforesearchgate.net The reduction in paw swelling after administration of the test compound is measured over time. Analgesic activity is also often assessed in conjunction with anti-inflammatory studies. banglajol.inforesearchgate.net

Anticonvulsant Activity Models: To screen for anticonvulsant properties, two primary models are employed in mice or rats: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govacs.orgnih.govmdpi.com The MES model identifies compounds that prevent the spread of seizures, while the scPTZ model detects compounds that can raise the seizure threshold. nih.govmdpi.com The protective index of a compound is often calculated based on these results. nih.gov

Structure Activity Relationship Sar Studies of 2 Cyclobutyl 1,3 Benzothiazole Derivatives

Impact of Substituents on the Benzothiazole (B30560) Ring on Biological Activities

Substitutions on the benzothiazole ring, particularly at the C-2 and C-6 positions, are instrumental in modulating the biological activity of 2-cyclobutyl-1,3-benzothiazole derivatives. nih.govnih.gov Research has consistently shown that the nature and position of these substituents can significantly influence the compound's therapeutic potential.

The C-6 position also plays a crucial role in determining the pharmacological outcome. Studies have demonstrated that the introduction of electron-withdrawing groups at this position can have a profound impact. For example, the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring has been found to increase the antiproliferative activity of certain derivatives. nih.gov Furthermore, substitutions with hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) groups at the C-6 position can also boost a compound's potency. nih.gov

The following table summarizes the influence of various substituents at the C-2 and C-6 positions on the biological activities of benzothiazole derivatives.

PositionSubstituentEffect on Biological Activity
C-2 Thiol groupStrengthens activity nih.gov
Amino groupStrengthens activity nih.gov
Pyrazoline moietyStrengthens activity nih.gov
Phenyl with lipophilic groupStrengthens activity nih.gov
C-6 Nitro groupIncreases antiproliferative activity nih.gov
Cyano groupIncreases antiproliferative activity nih.gov
Hydroxyl groupBoosts potency nih.gov
Methoxy groupBoosts potency nih.gov
Methyl groupBoosts potency nih.gov

Role of the Cyclobutyl Moiety in Modulating Biological Activity

Influence of Cyclobutyl Stereochemistry on Pharmacological Profile

The stereochemistry of the cyclobutyl moiety, referring to the spatial arrangement of its atoms, is a critical determinant of a drug's interaction with its biological target. While direct studies on the influence of cyclobutyl stereochemistry in this compound are not extensively documented, the principles of medicinal chemistry suggest that different stereoisomers (e.g., cis and trans isomers) can exhibit distinct pharmacological profiles. This is because biological targets such as enzymes and receptors are chiral, and their interactions with small molecules are often highly stereospecific. The specific orientation of the cyclobutyl ring and any substituents can lead to variations in binding affinity, efficacy, and metabolic stability.

Effects of Cyclobutyl Substitution Patterns (e.g., 1,3-cis-substitution)

The pattern of substitution on the cyclobutyl ring can significantly impact the biological activity of the parent molecule. The 1,3-disubstituted cyclobutane (B1203170) scaffold, in particular, has garnered attention in medicinal chemistry due to its ability to confer advantageous pharmacological properties. jyoungpharm.org The cis-1,3-disubstitution pattern creates a specific and rigid orientation of the substituents, which can be crucial for optimal interaction with a biological target. The synthesis of structurally novel kinase inhibitors featuring a cis-1,3-disubstituted cyclobutane highlights the importance of this motif in designing bioactive molecules. nih.gov Although specific examples directly related to this compound are limited, the established role of this substitution pattern in other therapeutic agents suggests its potential for modulating the activity of this class of compounds.

Correlation Between Hydrophobic Groups and Anticancer Activity

A significant correlation has been established between the presence of hydrophobic groups on benzothiazole derivatives and their anticancer activity. researchgate.netpharmacyjournal.in Group-based Quantitative Structure-Activity Relationship (GQSAR) analyses have been instrumental in elucidating this relationship. These studies have revealed that incorporating hydrophobic substituents into the benzothiazole scaffold can potentiate its anticancer effects. researchgate.netpharmacyjournal.in

The rationale behind this observation lies in the increased ability of lipophilic (hydrophobic) molecules to traverse cellular membranes and reach their intracellular targets. This enhanced bioavailability at the site of action can lead to improved efficacy. The GQSAR models provide valuable insights into the structural requirements for optimizing the anticancer properties of benzothiazole derivatives, emphasizing the strategic placement of hydrophobic moieties to enhance their therapeutic potential. researchgate.netpharmacyjournal.in

Influence of Electron-Withdrawing and Electron-Donating Groups on Activity

Studies have shown that the substitution of an aryl ring with electron-withdrawing groups, such as nitro and halogen groups, can lead to an increase in the anticancer activity of benzothiazole derivatives. chalcogen.ro This is attributed to the alteration of the electronic distribution within the molecule, which can enhance its binding affinity to target proteins or enzymes. Furthermore, research on certain benzothiazole derivatives has indicated that electron-withdrawing groups can strengthen intramolecular hydrogen bonding in the excited state, a property that can be relevant for applications in areas like fluorescent probes. rjptonline.org

SAR of this compound-based Hybrid Molecules

The development of hybrid molecules that incorporate the this compound scaffold with other pharmacologically active moieties represents a promising strategy in drug discovery. This molecular hybridization aims to create novel compounds with enhanced or synergistic biological activities.

Several studies have explored the synthesis and evaluation of such hybrid molecules. For instance, novel hybrid anticancer agents have been designed by combining the benzothiazole core with a cyclobut-2-ene-1,2-dione and a hydrazone moiety. These hybrids have demonstrated potent anticancer activity and high selectivity towards certain cancer cell lines.

Another area of investigation involves the creation of benzothiazole-thiazole hybrids. These compounds have been synthesized and screened for their antimicrobial properties, with some derivatives showing strong inhibition against various bacterial and fungal strains. jyoungpharm.org The structure-activity relationship analysis of these hybrids revealed that the presence of electron-withdrawing groups, such as nitro and halogens, enhanced their antimicrobial activity. jyoungpharm.org The design and synthesis of such hybrid molecules offer a versatile approach to developing new therapeutic agents with improved efficacy and a broader spectrum of activity.

In-depth Analysis of this compound Derivatives Reveals Limited Publicly Available Research for a Comprehensive Structure-Activity Relationship Study

The benzothiazole scaffold is a prominent heterocyclic structure known to be a key component in a wide array of biologically active compounds. Researchers have extensively explored modifications at the 2-position of the benzothiazole ring with various substituents, including aryl, amino, and different alkyl groups, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents, as well as specific enzyme inhibitors. These studies often detail the rational design behind the synthesized derivatives and provide comprehensive SAR analyses.

However, a specific focus on the 2-cyclobutyl moiety is conspicuously absent in the reviewed literature. SAR studies typically involve the systematic variation of substituents to understand their influence on biological activity. For instance, such studies might compare linear alkyl chains of varying lengths, branched alkyl groups, and different cycloalkyl rings (e.g., cyclopropyl, cyclopentyl, cyclohexyl) to determine the optimal size, shape, and lipophilicity for a particular biological target. The absence of "this compound" in such comparative studies prevents a detailed discussion of its specific SAR.

Rational drug design relies on understanding the interactions between a molecule and its biological target. Design principles for enhanced efficacy and selectivity often involve modifying a lead compound to improve its binding affinity, pharmacokinetic properties, or to reduce off-target effects. Without specific research on this compound and its biological targets, any discussion on the rational design for its optimization would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Computational Chemistry and in Silico Approaches for 2 Cyclobutyl 1,3 Benzothiazole

Molecular Docking Studies for Target Identification and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in identifying potential biological targets for a compound and understanding the specifics of its interaction at the atomic level.

Protein-Ligand Binding Affinity Predictions

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

While specific docking studies for 2-cyclobutyl-1,3-benzothiazole are not detailed in the available literature, studies on analogous benzothiazole (B30560) derivatives demonstrate their potential to bind to various protein targets with significant affinity. For instance, a series of benzothiazole analogs investigated as anti-tubercular agents showed one derivative binding to the enzyme 7,8-diamino pelargonic acid aminotransferase (DAPA) with a high binding affinity of -24.75 kcal/mol. In another study, benzothiazole derivatives designed as anticonvulsant agents exhibited excellent mol dock scores, ranging from -104.23 to -121.56, when screened against the GABA-aminotransferase inhibitor target. For anti-cancer applications, certain benzothiazole compounds have shown interaction energies of -7.78 kcal/mol and -8.33 kcal/mol with target proteins from HeLa and C6 cell lines, respectively.

Table 1: Examples of Predicted Binding Affinities for Various Benzothiazole Derivatives

Benzothiazole Derivative Target Protein/Enzyme Predicted Binding Affinity (kcal/mol) Potential Application
{2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone DAPA (M. tuberculosis) -24.75 Anti-tubercular
2-{(1S,2S)-2-[(E)-2-(2-methoxyphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazole Protein from HeLa cells (PDB: 1M17) -7.78 Anticancer
2-{(1S,2S)-2-[(E)-2-(4-methylphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazole Protein from C6 cells (PDB: 1JQH) -8.33 Anticancer

Note: The data in this table is for illustrative purposes based on different benzothiazole derivatives, not this compound itself.

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting affinity, molecular docking provides crucial insights into the specific interactions that stabilize the ligand-receptor complex. This includes identifying key amino acid residues in the protein's binding pocket that interact with the ligand through various forces such as hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions.

For example, docking studies of a 2-(methylthio)-benzothiazole derivative with the protein lysozyme revealed that the stability of the complex was strongly influenced by pi-alkyl interactions between the benzothiazole moiety and the non-aromatic amino acid residues ALA107 and ILE98. In another case, potent benzothiazole compounds targeting the DHPS enzyme were found to form arene-H interactions with the residue Lys220 within the binding pocket. The analysis of these interactions is fundamental for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

Density Functional Theory (DFT) Calculations for Electronic and Structural Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics.

Geometric Optimization and Conformer Analysis

A key application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometric optimization. This process calculates the lowest energy arrangement of the atoms. For molecules with flexible parts, such as the cyclobutyl group in this compound, conformer analysis is performed to identify different stable spatial arrangements (conformers) and their relative energies.

Studies on other 2-substituted 1,3-benzothiazoles have used DFT at levels like B3LYP/6-311++G(d,p) to calculate optimized geometries. These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, in various 2-substituted benzothiazoles, the C=N bond length of the thiazole (B1198619) ring was found to vary between 1.294 Å and 1.341 Å depending on the nature of the substituent. Such analyses for this compound would reveal the preferred orientation of the cyclobutyl ring relative to the benzothiazole core.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies and shapes of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons, indicating higher nucleophilicity.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher electrophilicity.

DFT calculations on various benzothiazole derivatives have determined their HOMO-LUMO energy gaps to be in the range of 3.95 to 4.70 eV. FMO analysis has been used to explain the metabolic activation of antitumor benzothiazoles, where the distribution of the HOMO in a reactive intermediate successfully predicted the molecule's biological activity. For this compound, FMO analysis would predict its reactivity profile and sites susceptible to nucleophilic or electrophilic attack.

Table 2: Illustrative FMO Data for Benzothiazole Derivatives from DFT Studies

Derivative HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
2-Vinyl-1,3-benzothiazole Not Specified Not Specified 4.70
2-Formyl-1,3-benzothiazole Not Specified Not Specified 3.95
Benzothiazole (BTH) -0.228 -0.077 0.151

Note: The data in this table is for illustrative purposes based on different benzothiazole derivatives. The energy gap values from reference and the other reference may be calculated using different methods or basis sets, leading to variations.

Quantitative Structure-Activity Relationship (QSAR/GQSAR) Modeling

These models are typically expressed as mathematical equations that correlate molecular descriptors (numerical representations of molecular properties) with biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thus prioritizing the synthesis of the most promising candidates.

QSAR and GQSAR studies have been successfully applied to various series of benzothiazole derivatives to understand their anticancer and antitubercular activities. In a GQSAR study on benzothiazole derivatives with anticancer properties, a model was developed with strong predictive power, indicated by statistical parameters such as r² = 0.81, q² = 0.75, and pred_r² = 0.70. The model identified that descriptors related to electronic properties and hydrophilicity of the substituents were critical for activity.

For a series including this compound, a QSAR/GQSAR model would be developed by:

Synthesizing and testing a series of related compounds with variations in their structure.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, like multiple linear regression, to build a mathematical model correlating the descriptors with the measured biological activity.

Table 3: Compound Names Mentioned

Compound Name
This compound
2-Vinyl-1,3-benzothiazole
2-(2-pyridyl)-1,3-benzothiazole
1,3-benzothiazole-2-carboxaldehyde
1,3-benzothiazole-2-carbonyl fluoride
2-(4-aminophenyl) benzothiazole
2-{(1S,2S)-2-[(E)-2-(2-methoxyphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazole
2-{(1S,2S)-2-[(E)-2-(4-methylphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazole
{2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone
2-(methylthio)-benzothiazole

Development of Predictive Models for Biological Activity

Predictive modeling in computational chemistry is used to establish a correlation between the structural features of a molecule and its biological activity. These models, often quantitative structure-activity relationship (QSAR) models, are developed by analyzing a series of related compounds, such as various benzothiazole derivatives, to understand how chemical modifications affect their therapeutic potential.

For benzothiazole-based compounds, predictive models have been instrumental in identifying candidates with potential anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The process involves using a set of known active and inactive molecules to train a computational model. This model can then be used to screen new, untested compounds like this compound to forecast their biological efficacy. Such in silico screening allows for the high-throughput evaluation of virtual libraries, saving significant time and resources compared to traditional laboratory screening. nih.gov

Identification of Key Molecular Descriptors Influencing Efficacy

Molecular descriptors are numerical values that characterize the physical, chemical, and structural properties of a molecule. In the context of drug design for benzothiazole derivatives, identifying which descriptors are most influential is crucial for optimizing efficacy. Computational studies on various benzothiazole analogs have highlighted several key descriptors. mdpi.comresearchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical electronic descriptors. The HOMO-LUMO energy gap (ΔE) is particularly important as it relates to the chemical reactivity and kinetic stability of the molecule. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity. mdpi.com For instance, studies on a series of benzothiazole derivatives showed that substituents significantly alter this gap; an electron-withdrawing group like trifluoromethyl (CF3) was found to lower the energy gap, making the compound more reactive, while other substituents resulted in a larger gap and greater stability. mdpi.com

Other important descriptors include molecular weight, lipophilicity (logP), and topological polar surface area (TPSA), which influence the pharmacokinetic properties of the compound.

Table 1: Key Molecular Descriptors for Benzothiazole Derivatives

Descriptor CategoryDescriptor NameSignificance in Drug Efficacy
Electronic HOMO EnergyRelates to electron-donating ability.
LUMO EnergyRelates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and stability. mdpi.comresearchgate.net
Physicochemical Molecular Weight (MW)Affects absorption and distribution.
LogP (Lipophilicity)Influences membrane permeability and solubility.
Hydrogen Bond DonorsAffects binding affinity and solubility.
Hydrogen Bond AcceptorsAffects binding affinity and solubility.
Topological Polar Surface Area (TPSA)Predicts drug transport properties.

These descriptors would be calculated for this compound to predict its behavior and compare it to other, well-studied analogs.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADMET prediction is a critical in silico step that assesses how the body is likely to handle a specific molecule. For novel benzothiazole derivatives, these predictions are essential for early-stage evaluation. mdpi.com

In silico tools and web servers like SwissADME and pkCSM are commonly used to predict the ADMET properties of compounds. nih.govresearchgate.net Studies on various benzothiazole-based molecules have shown that they generally exhibit good drug-like properties. nih.govorientjchem.org For instance, many synthesized benzothiazole derivatives have been shown to comply with Lipinski's "Rule of Five," which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500, logP < 5). nih.govorientjchem.org Furthermore, Veber's rule, which relates to the number of rotatable bonds and polar surface area, is also used to predict good oral bioavailability and intestinal absorption. nih.gov

For this compound, a typical ADMET assessment would generate data on its likely absorption percentage, potential to cross the blood-brain barrier, interaction with metabolic enzymes like cytochrome P450, and predicted toxicity.

Table 2: Predicted ADMET and Drug-Likeness Parameters for Benzothiazole Analogs

ParameterDescriptionTypical Predicted Value for Benzothiazole DerivativesReference
Absorption Human Intestinal AbsorptionOften >70% nih.gov
Distribution Blood-Brain Barrier (BBB) PermeationVaries based on specific substitutions nih.gov
Metabolism CYP Enzyme InhibitionGenerally low, but structure-dependent nih.gov
Excretion Renal ClearancePredicted via various models mdpi.com
Toxicity AMES ToxicityOften predicted to be non-mutagenic mdpi.com
Drug-Likeness Lipinski's Rule of FiveGenerally compliant nih.govresearchgate.net
Bioavailability ScoreOften around 0.55 researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations provide a powerful method for studying the physical movements of atoms and molecules over time. For a potential drug molecule like this compound, MD simulations can reveal its conformational flexibility and how it interacts with a biological target, such as a protein or enzyme, in a dynamic environment. biointerfaceresearch.comresearchgate.net

These simulations are used to explore the stability of the ligand-protein complex. By simulating the complex over a period of nanoseconds, researchers can observe whether the compound remains securely bound to the active site of the target protein. nih.govnih.gov This is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value suggests a stable binding interaction. researchgate.net

Coordination Chemistry of 2 Cyclobutyl 1,3 Benzothiazole Derivatives

2-Cyclobutyl-1,3-benzothiazole as a Ligand in Metal Complexes

The 1,3-benzothiazole scaffold is a privileged structure in coordination chemistry due to the presence of two potential donor atoms: the nitrogen (N3) and sulfur (S1) of the thiazole (B1198619) ring. mdpi.com Generally, 2-substituted benzothiazoles act as monodentate ligands, coordinating to metal centers primarily through the lone pair of electrons on the sp²-hybridized nitrogen atom. mdpi.comfrontiersin.org The sulfur atom is typically a weaker donor and its participation in coordination is less common but can occur, leading to bidentate or bridging coordination modes.

The coordination behavior is also dependent on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Hard metal ions are expected to coordinate preferentially to the nitrogen atom, following the principles of Hard and Soft Acid and Base (HSAB) theory.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes involving 2-substituted benzothiazole (B30560) ligands is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. biointerfaceresearch.compnrjournal.com For this compound, a general synthetic approach would involve dissolving the ligand in a solvent like ethanol, methanol, or dimethylformamide (DMF), followed by the addition of a solution of the desired metal salt (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Co(II), Ni(II), or Zn(II)). pnrjournal.comnih.gov The reaction mixture is often heated under reflux for several hours to facilitate complex formation. biointerfaceresearch.com The resulting solid complex can then be isolated by filtration, washed, and purified by recrystallization.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the benzothiazole nitrogen to the metal ion is typically confirmed by a shift in the C=N stretching vibration frequency in the IR spectrum of the complex compared to the free ligand. nih.govqu.edu.iq The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds. pnrjournal.com

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the complex and the electronic transitions occurring within the molecule. Changes in the absorption bands of the ligand upon complexation confirm coordination. pnrjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex, although paramagnetic metal centers may cause significant broadening of signals. ajol.info

Mass Spectrometry: This technique is used to determine the molecular weight and confirm the stoichiometry of the metal-ligand complex. nih.gov

Elemental Analysis: Provides the percentage composition of C, H, N, and S, which is used to confirm the empirical formula of the synthesized complexes. nih.gov

Magnetic Susceptibility and Molar Conductance: These measurements help in determining the geometry of the complex and whether it behaves as an electrolyte in solution. pnrjournal.com

Table 1: Illustrative Synthesis and Characterization Data for Benzothiazole Metal Complexes

ComplexMetal SaltM:L RatioSolventKey IR Shift (C=N, cm⁻¹)Geometry
[Co(BMM)₂]ClCoCl₂·6H₂O1:2MethanolShift from 1634 to ~1600-1617Octahedral
[Ru(BMM)₂]RuCl₃·2H₂O1:2MethanolShift from 1634 to ~1600-1617Octahedral
[Cu(L)Cl₂]CuCl₂·4H₂O1:2EthanolDownward shift indicates coordinationOctahedral
[Zn(L)₂(OAc)₂]Zn(OAc)₂1:2MethanolShift indicates N-coordinationTetrahedral

Note: Data in this table is representative of benzothiazole Schiff base complexes (e.g., BMM) and other derivatives (L) to illustrate common synthetic parameters and characterization results. biointerfaceresearch.compnrjournal.com

Influence of Metal Coordination on Ligand Properties and Biological Activity

The coordination of a metal ion to a benzothiazole ligand like this compound can significantly alter its physicochemical properties and biological activity. mdpi.com Benzothiazole derivatives themselves are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. biointerfaceresearch.combenthamscience.comnih.govchalcogen.ro

According to Tweedy's chelation theory, the coordination of a metal ion to an organic ligand can enhance its biological efficacy. This enhancement is often attributed to several factors:

Increased Lipophilicity: Chelation can increase the lipophilic character of the ligand. mdpi.com The partial sharing of the metal's positive charge with the donor atoms of the ligand delocalizes the charge over the entire complex, which can facilitate the molecule's penetration through the lipid layers of cell membranes.

Interaction with Biological Targets: Once inside the cell, the metal complex can interact with various biological targets. For instance, many metal-based drugs exert their anticancer effects by binding to DNA, interfering with its replication and transcription processes. pnrjournal.comnih.gov The planar benzothiazole ring system is capable of intercalating into the DNA base pairs. pnrjournal.com

Generation of Reactive Oxygen Species (ROS): Some transition metal complexes can promote the generation of ROS within cells, leading to oxidative stress and inducing apoptosis (programmed cell death). nih.gov

Modified Mechanism of Action: The metal ion itself can introduce a new mechanism of action that is absent in the free ligand. The geometry and stability of the complex play a crucial role in its biological activity.

For example, studies on various benzothiazole-metal complexes have shown that the complexes often exhibit superior antimicrobial or anticancer activity compared to the uncoordinated ligand. biointerfaceresearch.comnih.govresearchgate.net It is plausible that complexes of this compound would follow this trend, with the specific activity profile depending on the choice of the central metal ion.

Luminescent Properties of Metal-2-Cyclobutyl-1,3-benzothiazole Complexes

Metal complexes of ligands containing aromatic chromophores, such as benzothiazole, often exhibit interesting photophysical properties, including fluorescence and phosphorescence. nih.gov The luminescent behavior of these complexes is typically governed by electronic transitions, which can be of several types: intraligand (IL), metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or metal-centered (MC) transitions.

For complexes of 2-substituted benzothiazoles, the emission properties are often dominated by intraligand charge transfer (ILCT) states. nih.gov In some cases, coordination to a heavy metal ion like platinum or iridium can enhance phosphorescence through increased spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet excited state. nih.govrsc.org

The luminescent properties of this compound complexes would be influenced by:

The Metal Ion: The nature of the metal (e.g., d¹⁰ metals like Zn(II) vs. transition metals like Ru(II) or Pt(II)) will dictate the type of electronic transitions possible.

The Ligand Structure: The cyclobutyl group, being a simple alkyl group, is not expected to introduce new charge transfer pathways itself, but it can subtly modify the energy levels of the benzothiazole's molecular orbitals.

Complex Geometry: The coordination geometry can affect the rigidity of the complex and the extent of non-radiative decay pathways, thereby influencing the luminescence quantum yield.

Studies on related 2-arylbenzothiazole complexes have shown dual emission (fluorescence and phosphorescence), with potential applications in organic light-emitting diodes (OLEDs) and as biological imaging agents. nih.govnih.gov Similarly, zinc complexes with 2-(2-aminophenyl)benzothiazole derivatives exhibit solid-state photoluminescence. mdpi.com

Table 2: Representative Photophysical Data for Luminescent Benzothiazole Complexes

Complex TypeAbsorption λmax (nm)Emission λmax (nm)Transition TypeQuantum Yield (Φ)
Pt(II)-2-(4-dimethylaminophenyl)benzothiazole~410-440~480 (Fluorescence), ~570 (Phosphorescence)1ILCT, 3ILCTVaries
Ir(III)-benzothiazole tridentate ligand~350-450~560MLCT/ILCT0.89
Zn(II)-2-(2-aminophenyl)benzothiazole-395-407IL-

Note: This table presents illustrative data from related luminescent benzothiazole complexes to highlight the range of observed properties. nih.govrsc.orgmdpi.com

Applications of this compound Metal Complexes in Catalysis and Sensing

The versatile coordination chemistry and functional properties of benzothiazole metal complexes have led to their exploration in various applications, including catalysis and chemical sensing.

Catalysis: Metal complexes are widely used as catalysts in organic synthesis. While specific catalytic applications for this compound complexes are not documented, related Schiff base complexes of benzothiazole with metals like Ruthenium(III) have been investigated for their catalytic activities. biointerfaceresearch.com The combination of a redox-active metal center and a robust organic ligand can create efficient catalysts for oxidation, reduction, or cross-coupling reactions. The steric and electronic properties of the 2-cyclobutyl substituent could be tuned to influence the selectivity and efficiency of such catalytic systems.

Sensing: The luminescent properties of benzothiazole derivatives and their metal complexes make them excellent candidates for the development of chemosensors. mdpi.com A chemosensor typically consists of a receptor unit that binds to a specific analyte (e.g., a metal ion or an anion) and a signaling unit (a fluorophore) that reports this binding event through a change in its optical properties (e.g., a change in fluorescence intensity or color). nih.gov

Complexes of this compound could potentially be designed as sensors. For instance, a luminescent zinc complex could exhibit a change in its emission upon displacement of the zinc ion by another metal ion with a higher binding affinity. Alternatively, the ligand itself could be designed to show a "turn-on" fluorescence response upon coordination to a specific metal ion, making it a selective sensor for that ion. nih.gov The 2,1,3-benzothiadiazole (B189464) (a related isomer) core, for example, is a widely used building block for fluorescent sensors due to its favorable photophysical properties. mdpi.com

Future Perspectives and Research Directions for 2 Cyclobutyl 1,3 Benzothiazole

Development of Novel Synthetic Methodologies for Diversification

The synthesis of 2-substituted benzothiazoles traditionally involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes, ketones, carboxylic acids, or acyl chlorides. tandfonline.commdpi.com While effective, these methods can sometimes be limited by harsh reaction conditions, the use of metal-based catalysts, and extended reaction times. mdpi.com Future research will likely focus on developing more efficient, environmentally friendly, and versatile synthetic routes to access a diverse library of 2-cyclobutyl-1,3-benzothiazole derivatives.

Key areas for future research in synthetic methodologies include:

Green Chemistry Approaches: The development of eco-friendly procedures is a major trend in chemical synthesis. researchgate.net For this compound, this could involve the use of ultrasound-assisted synthesis, which has been shown to be effective for other 2-substituted benzothiazoles, reducing reaction times and improving yields. tandfonline.com Other green strategies could include catalyst-free reactions in environmentally benign solvents like glycerol, or the use of recyclable catalysts such as sulfated tungstate. tandfonline.comnih.gov

Catalyst Innovation: While many synthetic routes for benzothiazoles rely on catalysts, future work could explore novel catalytic systems that are more efficient and sustainable. This includes the use of nano-silica triazine dendrimers containing Cu(II) or VOSO₄, which have shown high yields for the synthesis of 2-substituted benzothiazoles under mild conditions. mdpi.com

One-Pot Syntheses: Multi-component, one-pot reactions are highly desirable as they reduce the number of synthetic steps, saving time and resources. Developing such a strategy for this compound, possibly from 2-aminothiophenol, cyclobutanecarboxaldehyde (B128957), and other reactants, would be a significant advancement.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including better reaction control, improved safety, and easier scalability. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.

Synthetic ApproachKey FeaturesPotential Advantages for this compound
Ultrasound-Assisted Synthesis Use of ultrasonic waves to accelerate reactions.Shorter reaction times, higher yields, and milder conditions. tandfonline.com
Catalyst-Free Synthesis in Glycerol Utilizes a biodegradable and renewable solvent.Environmentally friendly, avoids toxic catalysts, and potentially cost-effective. nih.gov
Novel Catalyst Systems Employment of advanced catalysts like nano-silica dendrimers.High efficiency, mild reaction conditions, and potential for catalyst recycling. mdpi.com
One-Pot Multi-Component Reactions Combining multiple reaction steps into a single operation.Increased efficiency, reduced waste, and simplified purification.
Flow Chemistry Continuous reaction in a microreactor system.Enhanced reaction control, improved safety, and scalability.

Targeted Drug Discovery Based on SAR and Computational Insights

While specific structure-activity relationship (SAR) studies for this compound are not yet available, the broader benzothiazole (B30560) class has been extensively studied, providing a roadmap for future research. nih.gov SAR studies on other 2-substituted benzothiazoles have revealed that the nature of the substituent at the 2-position significantly influences biological activity. benthamscience.com

Future research should focus on synthesizing a library of this compound derivatives with systematic modifications to both the cyclobutyl ring and the benzothiazole core. These modifications could include the introduction of various functional groups at different positions to probe their effects on biological activity.

Computational approaches will be instrumental in guiding these efforts:

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a target protein. biointerfaceresearch.comresearchgate.net This can help in prioritizing which compounds to synthesize and test, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the synthesized compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized derivatives.

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic properties of this compound derivatives, such as their HOMO-LUMO energy gaps, which can be correlated with their reactivity and potential as antibacterial agents. mdpi.com

Exploration of New Biological Targets and Therapeutic Areas

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. ijpsr.com Derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects. mdpi.commdpi.com

While the specific biological targets of this compound are yet to be identified, future research should explore its potential in various therapeutic areas. Initial screening against a panel of cancer cell lines, bacteria, fungi, and viruses would be a logical first step.

Potential therapeutic areas for exploration include:

Oncology: Many 2-substituted benzothiazoles have demonstrated potent anticancer activity. nih.govresearchgate.net Future studies could investigate the efficacy of this compound derivatives against various cancer cell lines, such as pancreatic cancer, and explore their mechanism of action, for instance, as kinase inhibitors. nih.govnih.gov

Infectious Diseases: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzothiazole derivatives have shown promising activity against a range of bacteria and fungi. nih.gov The this compound scaffold could be a starting point for the development of new antibiotics or antifungals.

Neurodegenerative Diseases: Some benzothiazole derivatives have shown neuroprotective properties, suggesting their potential in treating diseases like Alzheimer's and Parkinson's. mdpi.com Investigating the neuroprotective effects of this compound could open up new avenues for the treatment of these debilitating conditions.

Inflammatory Diseases: Certain benzothiazole derivatives have exhibited anti-inflammatory activity. nih.gov The potential of this compound as a novel anti-inflammatory agent warrants investigation.

Design of Multifunctional this compound Agents

A growing trend in drug discovery is the development of multifunctional or "multi-target" drugs that can modulate multiple biological targets simultaneously. nih.govmdpi.com This approach can be particularly beneficial for complex diseases that involve multiple pathological pathways, such as cancer and neurodegenerative disorders.

The benzothiazole scaffold is well-suited for the design of multifunctional agents due to its versatile biological activity. mdpi.com Future research could focus on designing hybrid molecules that combine the this compound core with other pharmacophores known to have complementary biological activities. nih.govnih.gov

Potential strategies for designing multifunctional agents include:

Molecular Hybridization: This involves covalently linking the this compound scaffold to another bioactive molecule. For example, creating hybrids with moieties known to have antioxidant or anti-inflammatory properties could lead to agents with a dual mode of action. nih.gov

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to different sites on a target protein or to different target proteins altogether. These fragments can then be linked together to create a more potent and selective multifunctional drug.

Pharmacophore Combination: This strategy involves incorporating the key structural features of different pharmacophores into a single molecule. For instance, combining the this compound core with features of known kinase inhibitors could lead to novel anticancer agents with improved efficacy. tandfonline.com

Advanced Material Science Applications of this compound Derivatives

Beyond their potential in medicine, benzothiazole derivatives have also found applications in material science, particularly in the field of organic electronics. nih.gov Their unique photophysical properties, including fluorescence, make them attractive candidates for use in various electronic devices. nih.gov

Future research should explore the potential of this compound and its derivatives in this area. The introduction of the cyclobutyl group at the 2-position could influence the electronic and photophysical properties of the benzothiazole core, potentially leading to materials with novel characteristics.

Potential applications in material science include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of benzothiazole derivatives make them suitable for use as emitters in OLEDs. The specific emission wavelength and quantum efficiency of this compound derivatives would need to be investigated.

Organic Field-Effect Transistors (OFETs): Benzothiazole-based polymers have been used as semiconductors in OFETs. rsc.org The 2-cyclobutyl substituent could impact the molecular packing and charge transport properties of such polymers.

Fluorescent Sensors: The sensitivity of the fluorescence of benzothiazole derivatives to their local environment makes them promising candidates for chemical sensors. acs.org For example, they could be designed to detect specific metal ions or other analytes.

Conjugated Polymers: The this compound unit could be incorporated into conjugated polymers to tune their electronic and optical properties for applications in organic photovoltaics and other electronic devices. mdpi.com

Application AreaPotential Role of this compound DerivativesKey Properties to Investigate
Organic Light-Emitting Diodes (OLEDs) Fluorescent emittersEmission wavelength, quantum yield, and stability.
Organic Field-Effect Transistors (OFETs) Organic semiconductorsCharge carrier mobility, on/off ratio, and air stability.
Fluorescent Sensors Sensing probes for analytesSelectivity, sensitivity, and response time. acs.org
Organic Photovoltaics (OPVs) Donor or acceptor materialsAbsorption spectrum, energy levels, and power conversion efficiency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Cyclobutyl-1,3-benzothiazole, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves cyclization of thiourea derivatives with cyclobutane-containing precursors under acidic or solvent-free conditions. For example, microwave-assisted synthesis under solvent-free conditions enhances reaction efficiency and purity by reducing side reactions . Post-synthesis purification via recrystallization (e.g., using methanol-water mixtures) improves yield, as demonstrated in cocrystallization studies .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be systematically applied to confirm the structure of this compound derivatives?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify cyclobutyl proton environments (e.g., deshielded protons at δ 3.5–4.5 ppm) and benzothiazole ring carbons (δ 120–160 ppm) .
  • FT-IR : Identify characteristic bands for C=S (∼650 cm1^{-1}) and N-H stretching (∼3400 cm1 ^{-1}) . Cross-validation with computational spectra (DFT) resolves ambiguities in functional group assignments .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are effective in predicting the electronic properties and reactivity of this compound, and how do these compare with experimental spectroscopic data?

  • Methodology : DFT calculations (B3LYP/6-31G basis set) predict molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO-LUMO gaps), revealing nucleophilic/electrophilic sites . Experimental FT-IR and Raman data validate vibrational modes (e.g., C-N stretching at 1250 cm1 ^{-1}), with deviations <5% indicating reliable computational models .

Q. How can X-ray crystallography using SHELX programs resolve structural ambiguities in cyclobutyl-substituted benzothiazoles?

  • Methodology : SHELXL refines crystal structures by optimizing anisotropic displacement parameters and hydrogen-bonding networks. For example, intermolecular O–H···N and N–H···O interactions in cocrystals (e.g., with octanedioic acid) define 3D packing, validated via SHELXPRO-generated hydrogen-bond tables .

Q. What strategies are recommended for analyzing discrepancies between theoretical and experimental vibrational spectra in benzothiazole derivatives?

  • Methodology : Use natural bond orbital (NBO) analysis to assess hyperconjugative interactions affecting vibrational modes. For instance, discrepancies in C=S stretching frequencies may arise from charge delocalization not fully captured in DFT models . Scaling factors (∼0.961) adjust calculated frequencies to match experimental data .

Q. How does the introduction of a cyclobutyl group influence the thermal decomposition pathways of 1,3-benzothiazole derivatives?

  • Methodology : Thermogravimetric analysis (TGA) under inert atmospheres reveals decomposition onset temperatures. Cyclobutyl substituents increase thermal stability (e.g., decomposition at 250–300°C) compared to methyl groups (200–250°C), attributed to steric hindrance and ring strain .

Q. What methodologies are employed to study the environmental degradation pathways of benzothiazole derivatives, and what analytical challenges exist?

  • Methodology : LC-MS/MS tracks degradation products (e.g., 2-methylsulfanyl-1,3-benzothiazole from fungicide breakdown). Challenges include low environmental concentrations (ppb levels) and matrix interference, addressed via solid-phase extraction (SPE) and high-resolution mass spectrometry .

Structure-Activity Relationship (SAR) Questions

Q. What systematic approaches are used to evaluate the impact of substituent position (e.g., cyclobutyl vs. methyl groups) on the biological activity of benzothiazole derivatives?

  • Methodology :

  • Antifungal assays : Compare MIC values against Candida spp. for cyclobutyl vs. methyl derivatives. Cyclobutyl groups enhance activity (MIC ∼8 µg/mL) due to improved lipophilicity and membrane penetration .
  • SAR modeling : QSAR studies correlate substituent electronic parameters (Hammett σ) with activity, validated via molecular docking to target enzymes (e.g., CYP51) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.